molecular formula C38H59ClN6O8 B12745562 5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate CAS No. 95968-77-7

5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate

Cat. No.: B12745562
CAS No.: 95968-77-7
M. Wt: 763.4 g/mol
InChI Key: PKAHXFTZKSUSGH-UHFFFAOYSA-N
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Description

5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzoxepine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the formation of the benzoxepine ring, and finally the incorporation of the pyridine ring. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, refluxing, and crystallization are often employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(1-Pyrrolidinyl)ethyl)amino-5,11-dihydro-(1)benzoxepino(3,4-b)pyridine 3HCl hemihydrate is unique due to its specific combination of pyrrolidine, benzoxepine, and pyridine rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

95968-77-7

Molecular Formula

C38H59ClN6O8

Molecular Weight

763.4 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-amine;hexahydrate;hydrochloride

InChI

InChI=1S/2C19H23N3O.ClH.6H2O/c2*1-2-8-18-16(6-1)19(21-10-13-22-11-3-4-12-22)15-7-5-9-20-17(15)14-23-18;;;;;;;/h2*1-2,5-9,19,21H,3-4,10-14H2;1H;6*1H2

InChI Key

PKAHXFTZKSUSGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2C3=C(COC4=CC=CC=C24)N=CC=C3.C1CCN(C1)CCNC2C3=C(COC4=CC=CC=C24)N=CC=C3.O.O.O.O.O.O.Cl

Origin of Product

United States

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